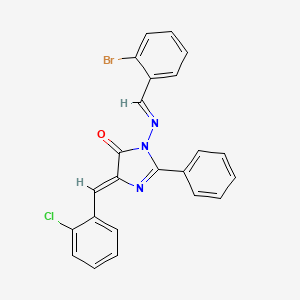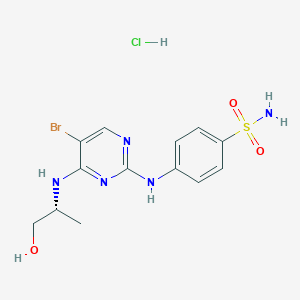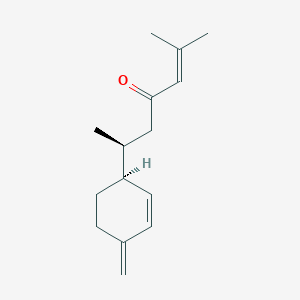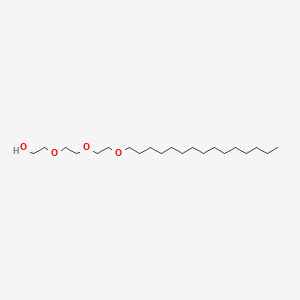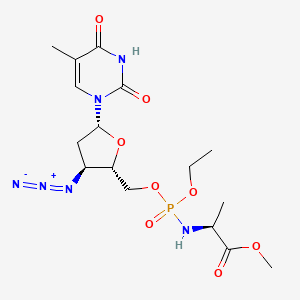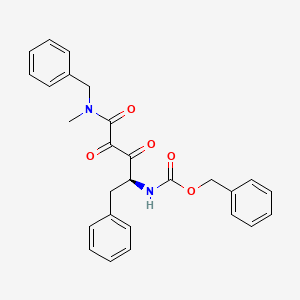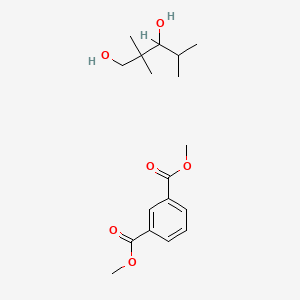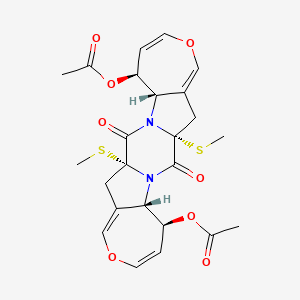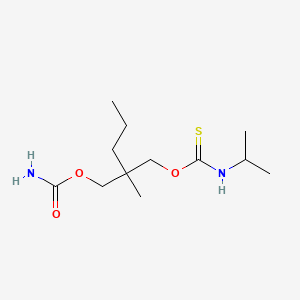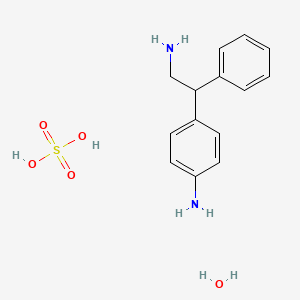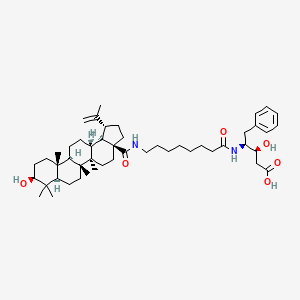
Sodium 2-ethyl-1-hexanol dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18O4P.Na. It is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate, characterized by its unique structure and properties. This compound is used in various industrial and scientific applications due to its surfactant properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include:
Esterification: 2-ethyl-1-hexanol is reacted with phosphoric acid at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound often employs continuous reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: 2-ethyl-1-hexanol and phosphoric acid are fed into the reactor.
Reaction Control: Temperature and pH are carefully monitored to optimize the reaction.
Product Isolation: The final product is isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it back to 2-ethyl-1-hexanol and phosphoric acid.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Conditions: Substitution reactions often occur under acidic or basic conditions, depending on the desired product.
Major Products:
Oxidation Products: Higher phosphates and oxidized organic compounds.
Reduction Products: 2-ethyl-1-hexanol and phosphoric acid.
Substitution Products: Various substituted phosphates and organic derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The compound can:
Bind to Metal Ions: The phosphate group can chelate metal ions, affecting their availability and reactivity.
Surfactant Properties: Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions.
Pathways Involved: It can participate in phosphorylation and dephosphorylation reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-ethylhexyl sulfate: Similar in structure but contains a sulfate group instead of a phosphate group.
Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain and sulfate group.
Sodium lauryl ether sulfate: Contains ether linkages and is widely used in detergents.
Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and physical properties compared to sulfate-based surfactants. Its ability to participate in phosphorylation reactions and chelate metal ions makes it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
31044-12-9 |
|---|---|
Molekularformel |
C8H18NaO4P |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
sodium;2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FFXZJJYYSMVVIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


